molecular formula C12H10ClN3O2 B1343980 Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate CAS No. 204394-36-5

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate

Cat. No. B1343980
CAS RN: 204394-36-5
M. Wt: 263.68 g/mol
InChI Key: ZHGXCAJGZVCTHU-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a chemical compound with the linear formula C12H10ClN3O2 . It is used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The molecular structure of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can be represented by the InChI code: 1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate are not available, similar compounds have been studied. For example, the lability of the methylthio group in ethyl 4-chloro-2-methylthio-pyrimidine-5-carboxylate is shown by the reaction with an excess of sodium methoxide to give methyl 2,4-di-methoxy pyrimidine-5-carboxylate .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate include a melting point of 98 - 99 degrees Celsius .

Scientific Research Applications

Pharmacological Applications DNA-PK Inhibitor Synthesis

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate has been utilized in the synthesis of clinical DNA–PK inhibitors, such as AZD7648. This compound plays a crucial role in the development of treatments for diseases where DNA repair is a significant factor, offering a pathway to potentially effective therapies .

Antimicrobial Activity Heterocyclic Pyrimidine Scaffolds

Derivatives of pyrimidine, including those related to ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate, have shown promising results in antibacterial activity against various bacterial strains, indicating its potential as a scaffold for developing new antimicrobial agents .

Neuroprotective and Anti-inflammatory Activity

Research has indicated that compounds derived from pyrimidine structures can exhibit neuroprotective and anti-inflammatory activities. This suggests that ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate may be valuable in studying and developing treatments for neurodegenerative diseases .

Chemical Synthesis Nucleophilic Substitution Reactions

The compound is involved in nucleophilic substitution reactions, which are fundamental in organic synthesis. This property is essential for creating a variety of chemical products and intermediates used in further synthetic processes .

Material Safety and Handling

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate’s material safety data sheets (MSDS) provide critical information on handling, storage, and safety measures, which are vital for researchers and chemists working with this compound .

Safety And Hazards

The safety information available indicates that Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The future directions of research involving Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate and similar compounds could involve further exploration of their neuroprotective and anti-inflammatory properties . These compounds could potentially be developed as therapeutic agents for neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGXCAJGZVCTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647982
Record name Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate

CAS RN

204394-36-5
Record name Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 4.78 g (19.5 mmol) 4-hydroxy-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester in 20 ml POCl3 was heated at reflux for 1 h. The solution was cooled to RT and poured into 100 ml ice-water. The pH of the solution was adjusted to 8 with sat.NaHCO3-solution. The water-phase was extracted three times with 80 ml CH2Cl2. The combined organic phases were dried (MgSO4), filtered and evaporated. The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1) to give 4.34 g (84%) 4-chloro-2-pyridin-4-yl-pyrimidine-5-carboxylic acid ethyl ester as a yellow solid, MS (EI): 263.1 (M+).
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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